![molecular formula C9H7BrO B1405165 1-(Bromoethynyl)-2-methoxybenzene CAS No. 199165-20-3](/img/structure/B1405165.png)
1-(Bromoethynyl)-2-methoxybenzene
Overview
Description
“1-(Bromoethynyl)-2-methoxybenzene” is a compound that contains a bromoethynyl group (-C≡C-Br) and a methoxy group (-O-CH3) attached to a benzene ring . The bromoethynyl group is a type of alkynyl halide, and the methoxy group is a type of ether.
Synthesis Analysis
While specific synthesis methods for “1-(Bromoethynyl)-2-methoxybenzene” are not available, alkynyl bromides can generally be synthesized through a process known as retrosynthetic analysis . In this process, the target molecule is deconstructed into simpler precursor molecules that can be reassembled in a forward synthesis .
Molecular Structure Analysis
The molecular structure of “1-(Bromoethynyl)-2-methoxybenzene” would consist of a benzene ring with a bromoethynyl group and a methoxy group attached. The exact positions of these groups on the benzene ring would depend on the specific synthesis process .
Chemical Reactions Analysis
Alkynyl bromides, such as the bromoethynyl group in “1-(Bromoethynyl)-2-methoxybenzene”, can undergo various types of reactions, including nucleophilic substitution and elimination reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Bromoethynyl)-2-methoxybenzene” would depend on the specific arrangement of its atoms and the nature of its functional groups .
Scientific Research Applications
Application in Fragrance Synthesis
- 1-(Bromoethynyl)-2-methoxybenzene has been utilized in the synthesis of floral fragrances. A study demonstrated the use of Pd(OAc)2 in combination with P(t-Bu)3 to catalyze the coupling of β-methallyl alcohol with bromobenzenes, including 1-bromo-4-methoxybenzene, to produce 2-methyl-3-aryl-propanals, valuable floral fragrances (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).
Role in Organic Synthesis
- This compound has been instrumental in the synthesis of sterically protected diphosphene and fluorenylidenephosphine, where its derivatives were used to study the electronic perturbations through UV–vis spectra and 31P NMR chemical shifts (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).
Utilization in Liquid Crystal Research
- The compound has found application in the field of liquid crystals. Researchers used derivatives of 1-(Bromoethynyl)-2-methoxybenzene in synthesizing chiral liquid crystals with varying mesogenic properties influenced by the nature of the substituent on the phenyl ring (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “1-(Bromoethynyl)-2-methoxybenzene” would depend on its potential applications. For example, if it were found to have useful properties as a reactant in chemical reactions, future research might focus on developing new reactions that take advantage of these properties .
properties
IUPAC Name |
1-(2-bromoethynyl)-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOUGLZREVDTGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C#CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromoethynyl)-2-methoxybenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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